2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone

Description

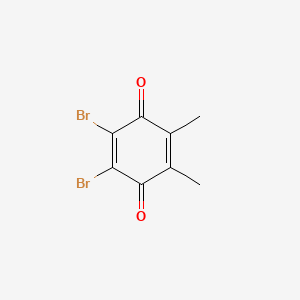

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXBSOUSWQHJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38969-08-3 | |

| Record name | 2,3-DIBROMO-5,6-DIMETHYL-1,4-BENZOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Advanced Organic Synthesis and Chemical Catalysis

Observation and Analysis of Intervalence Charge-Transfer Bands

In mixed-valence systems containing this quinone in different redox states, the possibility of observing intervalence charge-transfer (IVCT) bands in the electronic spectrum exists. ias.ac.innih.govresearchgate.netrsc.orgwiley-vch.de The analysis of these bands can provide insight into the degree of electronic communication between the redox centers.

Design Principles for Single-Molecule Magnets

The design of single-molecule magnets (SMMs) often involves the use of organic ligands to isolate and control the magnetic anisotropy of metal ions. nih.govrsc.orgresearchgate.netnih.govfrontiersin.org While there is no direct evidence of 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone being used in SMMs, its potential to act as a ligand could be explored in this context.

Polymerization Research

Role as a Potential Polymerization Initiator or Monomer (by analogy)

By analogy to other functionalized molecules, 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone could be investigated for its potential role in polymerization. It is not a typical polymerization initiator, as initiators are generally compounds that can readily generate radicals or other reactive species. tcichemicals.comfujifilm.com However, its bifunctional nature (two bromine atoms and a reactive quinone system) could theoretically allow it to act as a monomer or cross-linking agent in certain types of polymerization reactions, although this is speculative without experimental evidence. More commonly, quinones are known to act as inhibitors or retarders of radical polymerization. mdpi.comgoogle.com

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Mechanistic Insights and Product Structure Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone and its derivatives.

¹H NMR spectroscopy is utilized to identify and quantify non-native ipso,ortho-dihydrodiols formed from microbial transformations of related aromatic compounds, demonstrating its utility in tracking metabolic pathways. For instance, in studies of benzoate (B1203000) dioxygenase, q¹H-NMR allows for the direct analysis of metabolites without the need for isolation or derivatization. nih.gov For dibenzobromolium salts, which are related organobromine compounds, ¹H NMR chemical shifts are reported in parts per million (ppm) and provide information on the electronic environment of the protons. nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. In the characterization of dibenzobromolium derivatives, ¹³C NMR is used to identify the carbon atoms within the aromatic rings and those bonded to the bromine atom. nih.gov

Infrared (IR) spectroscopy is particularly useful for identifying functional groups. In the context of benzoquinones, the strong absorption band corresponding to the C=O stretching vibration is a key diagnostic feature. utwente.nl For instance, in the spectroelectrochemical study of p-benzoquinone, the C=O peak at 1655 cm⁻¹ was monitored to follow its reduction to hydroquinone, where the C=O bond is converted to a C-OH bond. utwente.nl The IR spectra of dibenzobromolium salts also show characteristic absorption bands that help confirm their structure. nih.gov

The following table provides representative spectroscopic data for related compounds, illustrating the type of information obtained from these techniques.

| Spectroscopic Technique | Compound Type | Key Observations |

| ¹H NMR | Dibenzobromolium Salts | Chemical shifts in the aromatic region (e.g., δ 8.59-7.82 ppm) indicate the positions of protons on the dibenzo-fused ring system. nih.gov |

| ¹³C NMR | Dibenzobromolium Salts | Resonances confirm the carbon framework of the molecule (e.g., δ 137.2-126.4 ppm). nih.gov |

| IR Spectroscopy | p-Benzoquinone | A prominent C=O stretching peak is observed around 1655 cm⁻¹. utwente.nl |

| IR Spectroscopy | Dibenzobromolium Salts | Characteristic peaks are used to identify functional groups and confirm the overall structure. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Charge-Transfer Band Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring reaction kinetics and studying the formation of charge-transfer (CT) complexes involving this compound.

The photolysis of this compound (DDBQ) in aqueous solutions has been studied by exposing it to UV radiation at 254 nm. nih.gov The degradation of the parent compound and the formation of by-products can be monitored by observing changes in the UV-Vis absorption spectrum over time. nih.gov The pseudo-first-order photolysis rate constants for DDBQ have been found to decrease with increasing initial concentrations, a behavior attributed to the saturation of absorption. nih.gov

Benzoquinones, including DDBQ, are known to act as electron acceptors in the formation of charge-transfer complexes with electron-donor molecules. nih.govmdpi.com These complexes exhibit characteristic absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual donor or acceptor molecules. nih.gov The stability and stoichiometry of these complexes can be determined by analyzing UV-Vis titration data. nih.gov For example, the charge-transfer complexes between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and various drugs have been characterized, and their association constants were determined using non-linear global analysis of the titration data. nih.gov

The following table summarizes key applications of UV-Vis spectroscopy in the study of DDBQ and related compounds.

| Application | Compound | Wavelength (λ) | Observations |

| Photolysis Monitoring | This compound | 254 nm | Monitoring the decrease in absorbance of the parent compound to determine photolysis rates. nih.gov |

| Charge-Transfer Complex | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with Procaine | Not Specified | Formation of a new absorption band indicative of a charge-transfer complex. nih.gov |

| Charge-Transfer Complex | Rosuvastatin Calcium with various π-acceptors | 392-550 nm | Formation of colored complexes with distinct absorption maxima. mdpi.com |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals that may be formed during reactions of this compound. libretexts.orgresearchgate.net

Although direct ESR studies on this compound are not widely reported, the methodology is well-established for related quinone systems. For instance, in situ electrochemical ESR experiments have been used to detect the reduction products of benzoquinone, such as the anion radical (BQ⁻•) and the semiquinone radical (BQH•), in aqueous media. researchgate.net The hyperfine structure of the ESR spectra provides detailed information about the electronic structure of these radical species. researchgate.net

ESR spectroscopy is also crucial in studying radical intermediates in organic and biochemical reactions. libretexts.org The technique can detect radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org In the context of DDBQ, ESR could be employed to investigate radical-mediated degradation pathways, such as those initiated by photolysis or reaction with other radical species. The use of spin traps can help to detect and identify short-lived radical intermediates.

Key parameters in ESR spectroscopy include the g-value and hyperfine coupling constants, which are characteristic of a particular radical and its environment.

| ESR Application | System | Detected Species | Significance |

| In-situ Electrochemistry | p-Benzoquinone | Anion radical (BQ⁻•) and semiquinone radical (BQH•) | Direct observation and characterization of one-electron reduction products. researchgate.net |

| Radical Intermediates | General Organic Reactions | Various radical intermediates | Provides mechanistic insights into reaction pathways. libretexts.org |

X-ray Diffraction Analysis for Solid-State Structure Determination of Complexes and Cocrystals

X-ray diffraction analysis is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique is essential for unambiguously establishing the solid-state structure of this compound, as well as any cocrystals or complexes it may form.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined. semanticscholar.org

For powder samples, X-ray powder diffraction (XRPD) can be used to identify crystalline phases and, in some cases, to determine crystal structures, often aided by other techniques like solid-state NMR and computational modeling. rsc.orgmdpi.com

The following table outlines the key information obtained from X-ray diffraction analysis.

| Parameter | Description | Importance |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. | Fundamental for crystal system identification. |

| Space Group | The symmetry elements present in the crystal structure. | Defines the arrangement of molecules in the unit cell. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. | Allows for the visualization of the molecular structure. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Provides detailed geometric information about the molecule. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions between molecules in the crystal. | Crucial for understanding crystal packing and solid-state properties. |

Mass Spectrometry for Reaction Product Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to identify the products of reactions involving this compound and to elucidate their structures by analyzing their fragmentation patterns.

In the study of the UV-induced transformation of DDBQ, mass spectrometry would be the primary tool for identifying the hydroxy-derivatives formed through a debromination-hydroxylation pathway. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In this technique, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is often characteristic of a particular molecular structure. For instance, the fragmentation pathways of other haloquinones have been studied using electrospray ionization tandem mass spectrometry. umb.edu These studies reveal characteristic product ions resulting from the loss of halogen atoms (as HX) and carbonyl groups (CO). umb.edu The development of a fragmentation pattern-based screening strategy for para-phenylenediamine quinone contaminants further highlights the utility of this approach in identifying unknown related compounds in complex mixtures. nih.gov

A label-assisted mass spectrometry approach has also been developed for the rapid screening and discovery of new chemical reactions, demonstrating the versatility of MS in chemical research. nih.gov

The table below summarizes common fragmentation patterns observed for related quinone compounds.

| Parent Compound Class | Ionization Mode | Common Fragmentation Pathways |

| Chloro- and Bromo-quinones | Negative Electrospray Ionization (ESI) | Loss of HX (e.g., HBr), loss of CO. umb.edu |

| para-Phenylenediamine Quinones | Not specified | Gradual loss of saturated aliphatic substituents, loss of a carbonyl group, loss of an amino group. nih.gov |

| Flavonoids (for comparison) | Not specified | Retro-Diels-Alder (RDA) reaction on the C-ring. researchgate.net |

Theoretical and Computational Studies on 2,3 Dibromo 5,6 Dimethyl 1,4 Benzoquinone

Molecular Orbital Theory and Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone. These calculations provide insights into the distribution and energies of molecular orbitals (MOs), which are crucial for determining the molecule's chemical behavior.

The electronic properties of benzoquinones are significantly influenced by their substituents. The introduction of two bromine atoms and two methyl groups to the p-benzoquinone core alters the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl groups will have the opposite effect. The interplay of these substituents dictates the molecule's redox potential and its reactivity as an electrophile.

A typical analysis of the electronic structure of a substituted benzoquinone would involve the calculation of its molecular orbitals. For instance, in related chloro-p-benzoquinones, the HOMO has been identified as having oxygen lone pair character (nO- type orbital), while orbitals at higher ionization energies are characterized as chlorine lone pairs (nCl). acs.org The π-type bonding orbitals also play a significant role in the electronic structure. acs.org A similar distribution of molecular orbitals would be expected for this compound.

The HOMO-LUMO gap is a critical parameter derived from these calculations, as it relates to the chemical reactivity and the electronic absorption spectra of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The table below illustrates typical parameters that would be obtained from a DFT calculation for a substituted benzoquinone.

Table 1: Representative Data from DFT Calculations on a Substituted Benzoquinone

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 3.3 eV |

| Dipole Moment | 2.5 D |

Note: These are representative values and not specific to this compound.

Computational Modeling of Reaction Mechanisms and Transition States

For example, halogenated benzoquinones have been studied as activating agents in reactions like the Lossen rearrangement. nih.gov Computational studies of such reactions would involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding activation energies. This information helps in understanding the feasibility of a proposed mechanism and the factors that influence the reaction rate.

The general workflow for modeling a reaction mechanism involving this compound would include:

Geometry Optimization: The three-dimensional structures of the reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a located transition state connects the correct reactants and products.

These computational approaches provide a detailed picture of the reaction dynamics, which can be difficult to obtain through experimental methods alone.

Prediction and Analysis of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. mdpi.comresearchgate.netthescipub.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. mdpi.com These predicted spectra can be used to assign the signals in an experimental spectrum and to understand the effects of the bromine and methyl substituents on the chemical environment of the different nuclei. A good correlation between the calculated and experimental chemical shifts is generally observed. mdpi.com

Vibrational Spectroscopy: The vibrational frequencies observed in infrared (IR) and Raman spectra can also be calculated using computational methods. nih.govmdpi.comepa.gov The calculated harmonic frequencies are often scaled to account for anharmonicity and other systematic errors. nih.gov The analysis of the calculated vibrational modes allows for a detailed assignment of the experimental absorption bands to specific molecular motions, such as C=O stretching, C=C stretching, and C-H bending.

Table 2: Representative Predicted Spectroscopic Data for a Substituted Aromatic Compound

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Wavenumber (cm-1) |

|---|---|

| 13C (C=O) | 180.5 |

| 13C (C-Br) | 125.8 |

| 13C (C-CH3) | 140.2 |

| 1H (CH3) | 2.15 |

| C=O stretch | 1680 |

| C=C stretch | 1620 |

Note: These are representative values and not specific to this compound.

Theoretical Insights into Charge Transfer Phenomena and Electronic Coupling

Benzoquinones are well-known electron acceptors and can form charge-transfer (CT) complexes with electron-donating molecules. nih.govmdpi.comresearchgate.net Theoretical studies can provide significant insights into the nature of these interactions. In a CT complex, an electron is partially transferred from the HOMO of the donor molecule to the LUMO of the acceptor molecule (in this case, this compound).

Computational methods can be used to:

Calculate the interaction energy between the donor and acceptor molecules in the CT complex.

Determine the geometry of the CT complex.

Analyze the electronic structure of the complex to quantify the degree of charge transfer. Natural Bond Orbital (NBO) analysis is a common technique for this purpose.

Predict the electronic absorption spectrum of the CT complex, which is characterized by a new absorption band not present in the spectra of the individual donor or acceptor molecules.

The ability of this compound to participate in charge transfer is directly related to its electron affinity, which is influenced by its substituents.

Electronic coupling is a measure of the interaction between the electronic states of two molecules and is a key parameter in determining the rate of electron transfer between them. Theoretical methods, such as the generalized Mulliken-Hush (GMH) and fragment-charge difference (FCD) schemes, can be used to calculate the electronic coupling matrix element (Hab). q-chem.comnih.gov These calculations are essential for understanding and predicting the efficiency of charge transport in materials where this compound might be a component.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies

Future research is anticipated to focus on the development of more efficient, sustainable, and versatile synthetic methods for 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone. While traditional bromination of 2,3-dimethyl-1,4-benzoquinone remains a viable route, emerging strategies are geared towards improving yield, selectivity, and environmental compatibility.

One promising area is the exploration of catalytic bromination reactions. The use of novel catalysts, including metal-based and organocatalysts, could offer milder reaction conditions and enhanced control over the regioselectivity of bromination, thereby minimizing the formation of unwanted isomers and byproducts.

Furthermore, flow chemistry presents a significant opportunity for the continuous and scalable synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in microreactors can lead to higher purity products and improved safety profiles for exothermic bromination reactions.

The development of one-pot multi-step syntheses starting from readily available precursors of 2,3-dimethylhydroquinone (B130011) is another area of interest. Such strategies would streamline the synthetic process by avoiding the isolation of intermediates, thus saving time, resources, and reducing waste.

| Synthetic Strategy | Potential Advantages |

| Catalytic Bromination | Milder conditions, higher selectivity, reduced waste. |

| Flow Chemistry | Scalability, improved safety, higher purity. |

| One-pot Syntheses | Increased efficiency, reduced cost, greener process. |

Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries

The reactivity of this compound is a fertile ground for discovering novel chemical transformations and gaining deeper mechanistic insights. Its electron-deficient quinone ring and the presence of two reactive bromine atoms make it a versatile substrate for a variety of reactions.

A key area of future investigation is its participation in multicomponent reactions (MCRs) . researchgate.net The ability of this compound to react with multiple starting materials in a single step can lead to the rapid assembly of complex molecular architectures, which is highly desirable in medicinal chemistry and materials science.

The exploration of its role in cycloaddition reactions is also a burgeoning field. As a dienophile, it can participate in [4+2] cycloadditions (Diels-Alder reactions) with various dienes to construct intricate polycyclic systems. researchgate.net Unprecedented cycloaddition pathways, possibly involving novel catalytic systems, could lead to the synthesis of unique molecular scaffolds.

Mechanistic investigations into its nucleophilic substitution reactions are also crucial. Understanding the factors that govern the regioselectivity of substitution at the bromine-bearing carbons versus the carbonyl carbons will enable more precise control over the synthesis of functionalized derivatives. Detailed kinetic and computational studies will be instrumental in elucidating the underlying reaction mechanisms.

| Reaction Type | Potential Outcomes |

| Multicomponent Reactions | Rapid synthesis of complex molecules. researchgate.net |

| Cycloaddition Reactions | Construction of novel polycyclic frameworks. researchgate.net |

| Nucleophilic Substitution | Controlled synthesis of functionalized quinones. |

Expansion into Advanced Functional Materials Design

The unique electronic and structural features of this compound make it a promising building block for the design of advanced functional materials.

There is a growing interest in incorporating this quinone moiety into conductive polymers . The electron-accepting nature of the quinone unit can facilitate charge transport, making these materials suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atoms also provide reactive handles for polymerization reactions.

The formation of charge-transfer (CT) complexes is another exciting avenue. The interaction of the electron-accepting this compound with electron-donating molecules can lead to the formation of materials with interesting optical and electronic properties, which could be exploited in sensors and molecular switches.

Furthermore, the ability to functionalize the quinone core through the substitution of its bromine atoms opens up possibilities for creating porous organic frameworks (POFs) and covalent organic frameworks (COFs) . These materials, with their high surface areas and tunable pore sizes, have potential applications in gas storage, separation, and catalysis.

| Material Type | Potential Applications |

| Conductive Polymers | Organic electronics, sensors. |

| Charge-Transfer Complexes | Molecular electronics, optical materials. |

| Porous Organic Frameworks | Gas storage, catalysis, separation. |

Integration with Advanced Computational Chemistry Approaches

Computational chemistry is poised to play an increasingly integral role in guiding the future research directions for this compound.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. These theoretical insights can help in the rational design of new synthetic strategies and in understanding the mechanisms of its reactions. For instance, DFT can be used to model the transition states of its cycloaddition and nucleophilic substitution reactions, providing valuable information for optimizing reaction conditions.

Molecular dynamics (MD) simulations can be utilized to study the self-assembly behavior of molecules derived from this compound. This is particularly relevant for predicting the morphology and charge transport properties of thin films made from its polymeric derivatives, which is crucial for their application in organic electronic devices.

The combination of computational screening with experimental work can accelerate the discovery of new functional materials. High-throughput virtual screening of libraries of potential derivatives of this compound can identify candidates with desired electronic and optical properties, which can then be synthesized and tested in the laboratory.

| Computational Method | Application Area |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties, spectroscopy. |

| Molecular Dynamics (MD) | Self-assembly, morphology of materials. |

| High-Throughput Virtual Screening | Discovery of new functional materials. |

Q & A

Basic: What are the recommended analytical methods for detecting and quantifying 2,3-DBDMBQ in environmental water samples?

Answer:

2,3-DBDMBQ is typically detected using solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) . Key parameters include:

- SPE conditions : Use hydrophilic-lipophilic balance (HLB) cartridges for sample pre-concentration.

- Chromatography : A C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient mobile phase (methanol/water with 0.1% formic acid) achieves separation in ~10 minutes .

- Mass spectrometry : Monitor transitions m/z 293.9 → 78.9 (quantitative) and 293.9 → 80.9 (qualitative) with collision energies of -60 eV and -50 eV, respectively. Method validation shows recovery rates >85% in drinking water matrices .

Advanced: How can computational modeling predict the solvation behavior or redox properties of 2,3-DBDMBQ?

Answer:

Density functional theory (DFT) and free energy perturbation (FEP) simulations are critical:

- DFT : Calculates vibrational modes (e.g., C=O vs. C=C stretching) to interpret experimental IR/Raman spectra. For example, discrepancies between calculated and observed frequencies (e.g., C=O modes at ~32 cm⁻¹ lower than C=C modes) require solvent-phase corrections .

- FEP : Estimates solvation free energies in solvents like water, octanol, or hexane. Parameters derived from analogous quinones (e.g., 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone) suggest logP values can guide partitioning studies in environmental systems .

Basic: What experimental designs are used to study the photochemical degradation of 2,3-DBDMBQ in aqueous systems?

Answer:

- Light sources : Simulate solar UV using xenon lamps (λ > 290 nm) at controlled irradiance (e.g., 500 W/m²).

- Reaction setup : Prepare solutions in ultrapure water or treated wastewater (pH 7–8) with 2,3-DBDMBQ at µg/L–mg/L levels. Include dark controls to rule out hydrolysis.

- Analytical monitoring : Track degradation kinetics via UPLC-MS/MS and identify by-products (e.g., demethylated or debrominated derivatives) .

Advanced: How do substituents (bromo/methyl groups) influence the redox activity of 2,3-DBDMBQ compared to other benzoquinones?

Answer:

- Electron-withdrawing bromine lowers the quinone’s reduction potential, enhancing its oxidative capacity. Compare to 2,6-dimethyl-1,4-benzoquinone, which has a bimolecular oxidation rate constant of ~10⁴ M⁻¹s⁻¹ in redox assays with flavoproteins .

- Steric effects : Methyl groups at positions 5 and 6 may hinder π-π stacking in charge-transfer complexes, affecting electron-transfer kinetics in catalytic or biological systems.

Basic: How can researchers resolve contradictions in reported stability data for 2,3-DBDMBQ under varying environmental conditions?

Answer:

- Controlled variable testing : Isolate factors like pH, dissolved organic matter, or ionic strength. For example, acidic conditions (pH < 5) may accelerate debromination, while UV exposure dominates degradation in neutral waters .

- Inter-laboratory validation : Standardize protocols for sample storage (e.g., -20°C in amber vials) and matrix-matched calibration to minimize variability.

Advanced: What mechanistic insights guide the synthesis of 2,3-DBDMBQ and its derivatives?

Answer:

- Electrophilic bromination : Start with 5,6-dimethyl-1,4-benzoquinone and use bromine in acetic acid or DMF. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

- Purification challenges : Recrystallize from ethanol to remove di- or polybrominated by-products. Confirm regioselectivity via ¹H NMR (absence of aromatic protons) and HRMS (M+ isotopic pattern for Br₂) .

Basic: What safety protocols are essential when handling 2,3-DBDMBQ in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or reactions.

- Waste disposal : Collect brominated by-products in halogenated waste containers. Avoid release into drains due to potential eco-toxicity .

Advanced: How does 2,3-DBDMBQ interact with biomolecules like flavoproteins or DNA?

Answer:

- Redox cycling : Quinones can undergo single-electron reductions by flavin-dependent enzymes (e.g., NADPH oxidases), generating semiquinone radicals that induce oxidative stress. Pre-steady-state kinetics (stopped-flow spectrometry) reveal FAD oxidation rates .

- DNA adduct formation : Assess via Ames tests or LC-MS/MS for brominated adducts (e.g., 8-bromo-2'-deoxyguanosine) in in vitro models.

Basic: What are the environmental implications of detecting 2,3-DBDMBQ in drinking water?

Answer:

As a halobenzoquinone disinfection by-product , 2,3-DBDMBQ forms during chlorination/ozonation of bromide-rich waters. Monitor at ng/L levels due to potential cytotoxicity. Mitigation strategies include advanced oxidation (e.g., UV/H₂O₂) or activated carbon adsorption .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in tracing 2,3-DBDMBQ’s environmental fate?

Answer:

- Stable isotope tracers : Synthesize ²H-labeled 2,3-DBDMBQ via deuterated dimethyl precursors. Use LC-high-resolution MS to distinguish parent compounds from degradation products in complex matrices.

- Mechanistic studies : Track debromination pathways (e.g., H/D exchange in hydrolysis) or photolytic cleavage using ¹³C-labeled quinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.